REACTION_CXSMILES
|
[CH2:1]([N:3](S(C1C=CC=CC=1[N+]([O-])=O)(=O)=O)[CH:4]([CH3:9])[C:5]([O:7][CH3:8])=[O:6])[CH3:2].C1(S)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:1]([NH:3][CH:4]([CH3:9])[C:5]([O:7][CH3:8])=[O:6])[CH3:2] |f:2.3.4|
|
Name
|
Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate
|
Quantity
|
8.07 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C(=O)OC)C)S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.93 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
11.45 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product is evaporated to dryness
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with ether and basified with potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous phase is extracted with ether three times
|
Type
|
WASH
|
Details
|
The three ether phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium chloride solution, dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |